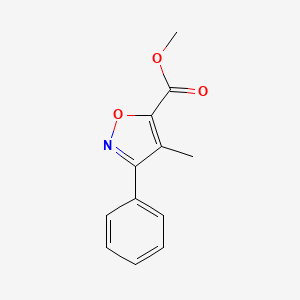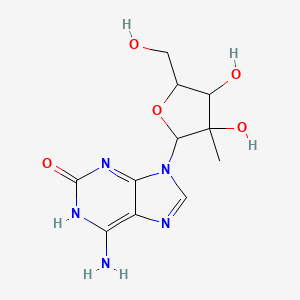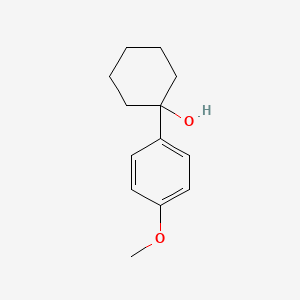
4-Methyl-3-phenyl-isoxazole-5-carboxylicacidmethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C12H11NO3. This compound is part of the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry . The structure consists of an isoxazole ring substituted with a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid methyl ester at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base, followed by esterification. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the temperature and reaction time more precisely, leading to higher purity and yield of the final product .
化学反応の分析
Types of Reactions
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid.
Reduction: 4-Methyl-3-phenyl-isoxazole-5-carbinol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, microbial growth, and cell signaling.
類似化合物との比較
Similar Compounds
- 3-Phenyl-5-isoxazolecarboxylic acid methyl ester
- 4-Methyl-5-phenyl-isoxazole-3-carboxylic acid methyl ester
- 5-Phenyl-3-isoxazolecarboxylic acid methyl ester
Uniqueness
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the phenyl group at the 3-position can enhance its stability and interaction with biological targets compared to other isoxazole derivatives .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 4-methyl-3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-10(9-6-4-3-5-7-9)13-16-11(8)12(14)15-2/h3-7H,1-2H3 |
InChIキー |
SAZXQIDSHBCZDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)












